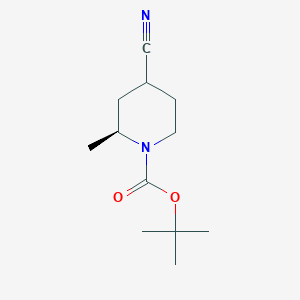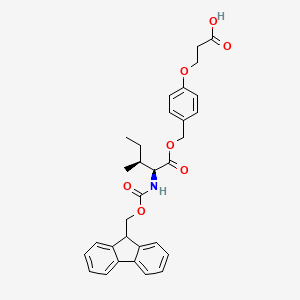
Fmoc-L-Glu(OtBu)-MPPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Glu(OtBu)-MPPA: is a synthetic compound widely used in peptide synthesis. It is a derivative of L-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected by a tert-butyl (OtBu) ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
Fmoc-L-Glu(OtBu)-MPPA is a synthetic compound used in peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . It serves as a building block in the formation of peptides, specifically those containing the glutamyl unit .
Mode of Action
The compound works by protecting the amino acid during peptide synthesis . It is a selectively protected building block that, after condensation with an appropriate amine or alcohol, can have its γ-amino and carboxy functions selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are those related to peptide synthesis . The compound is incorporated into the peptide chain during synthesis, and its protective groups are removed at the appropriate stage to allow for the continuation of the peptide chain .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which are commonly used in peptide synthesis .
Result of Action
The result of the action of this compound is the successful incorporation of the glutamyl unit into the peptide chain . This contributes to the overall structure and function of the synthesized peptide.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of its incorporation into the peptide chain . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Glu(OtBu)-MPPA plays a significant role in biochemical reactions. It is used as a building block in the synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been used in the synthesis of novel dual agonists, highlighting its application in developing treatments for metabolic disorders .
Cellular Effects
The effects of this compound on cells are primarily observed in its role in peptide synthesis. It has been shown to bind to semaglutide with high affinity, and it can be used to study the function of semaglutide in the cell . It influences cell function by participating in the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the synthesis of peptides, where it forms bonds with other amino acids to create peptide chains . These chains can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable and does not degrade easily, making it suitable for long-term studies
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the formation of peptide bonds. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins during its involvement in peptide synthesis .
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in the cytoplasm where protein synthesis occurs
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Fmoc-L-Glu(OtBu):
Industrial Production Methods:
- The industrial production of Fmoc-L-Glu(OtBu) typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions:
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
OtBu Removal: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Fmoc-L-Glu(OtBu)-MPPA is used as a building block in the synthesis of peptides and proteins. It allows for the selective introduction of glutamic acid residues in peptide chains .
Biology and Medicine:
- In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry:
Comparison with Similar Compounds
Fmoc-L-Glu(OtBu)-OH: Another protected form of L-glutamic acid used in peptide synthesis.
Fmoc-L-Gln(OtBu)-OH: A similar compound where the glutamic acid is replaced with glutamine.
Fmoc-L-Asp(OtBu)-OH: A protected form of L-aspartic acid used in peptide synthesis.
Uniqueness:
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPCIYWXLZUEK-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
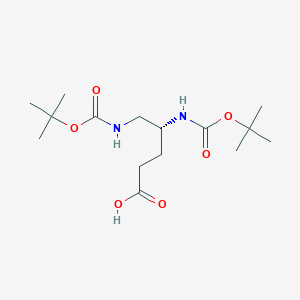
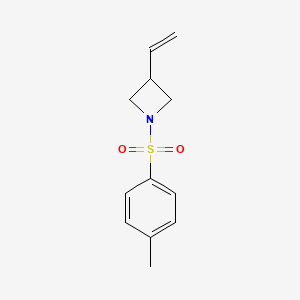
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
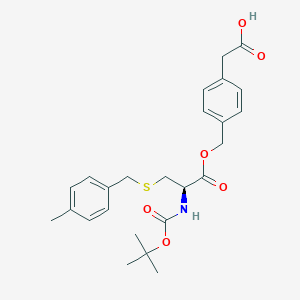
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)


